CPFX1302
Beschreibung
CPFX1302 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a boronic acid group attached to a substituted aromatic ring containing bromine and chlorine atoms, which contribute to its unique physicochemical and biological properties . Key characteristics include:
- Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
- Log Po/w (partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable lipophilicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural complexity and functional groups enable applications in medicinal chemistry, particularly in developing protease inhibitors or boron-neutron capture therapy (BNCT) agents.
Eigenschaften
IUPAC-Name |
Unknown |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPFX1302; CPFX-1302; CPFX 1302; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
CPFX1302 belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally and functionally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B) .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.87 g/mol |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.54 |
| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| BBB Permeability | Yes | Yes | No |
| Bioavailability Score | 0.55 | 0.48 | 0.37 |
Key Findings:
Structural Differences :
- Compound A shares the same molecular formula as this compound but differs in substituent positioning, leading to reduced lipophilicity (Log Po/w = 1.98 vs. 2.15) .
- Compound B has an additional chlorine atom, increasing molecular weight (269.87 g/mol) and log Po/w (2.54), but reducing solubility (0.09 mg/mL) and BBB permeability .
Functional Implications: Bioavailability: this compound’s balanced log Po/w and solubility grant it superior bioavailability (0.55) compared to Compound A (0.48) and B (0.37). Synthetic Accessibility: this compound’s synthetic route (palladium catalysis) is more efficient than traditional methods for Compound B, which often require harsher conditions .
Therapeutic Potential: this compound’s bromine and chlorine substituents enhance electrophilic reactivity, making it a stronger candidate for enzyme inhibition compared to Compound A. Compound B’s higher log Po/w may improve membrane binding but limits aqueous solubility, restricting its in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
